molecular formula C5H5IO2 B3018458 4-(Iodomethyl)-2,5-dihydrofuran-2-one CAS No. 488800-29-9

4-(Iodomethyl)-2,5-dihydrofuran-2-one

Cat. No.: B3018458
CAS No.: 488800-29-9
M. Wt: 223.997
InChI Key: MTFNDMWQRJBABJ-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of iodomethyl derivatives It is characterized by the presence of an iodomethyl group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-2,5-dihydrofuran-2-one typically involves the iodination of a precursor compound. One common method is the reaction of a dihydrofuranone derivative with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Temperature: Room temperature to reflux

    Oxidizing Agent: Sodium periodate or hydrogen peroxide

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of eco-friendly oxidizing agents and recyclable solvents is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.

    Substitution: Nucleophilic substitution reactions where the iodomethyl group is replaced by other nucleophiles such as azides or thiols.

    Reduction: Reduction of the iodomethyl group to a methyl group using reducing agents like tributyltin hydride.

Common Reagents and Conditions

    Oxidation: Sodium periodate, manganese dioxide, periodic acid

    Substitution: Sodium azide, thiols, amines

    Reduction: Tributyltin hydride, lithium aluminum hydride

Major Products Formed

    Oxidation: Aldehydes and ketones

    Substitution: Azides, thiols, amines

    Reduction: Methyl derivatives

Scientific Research Applications

4-(Iodomethyl)-2,5-dihydrofuran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in drug development.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-2,5-dihydrofuran-2-one involves its reactivity towards nucleophiles and oxidizing agents. The iodomethyl group is highly reactive, making it a suitable candidate for various substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Iodomethane: A simpler iodomethyl compound used in organic synthesis.

    4-(Bromomethyl)-2,5-dihydrofuran-2-one: A bromine analog with similar reactivity.

    4-(Chloromethyl)-2,5-dihydrofuran-2-one: A chlorine analog with different reactivity patterns.

Uniqueness

4-(Iodomethyl)-2,5-dihydrofuran-2-one is unique due to its high reactivity and selectivity in chemical reactions. The presence of the iodomethyl group allows for efficient substitution and oxidation reactions, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

3-(iodomethyl)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFNDMWQRJBABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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